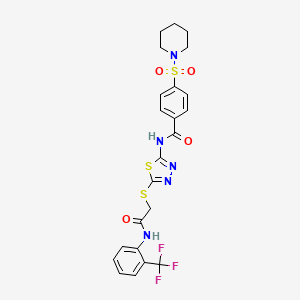

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

This compound features a 1,3,4-thiadiazole core linked to a 2-oxoethylamino group substituted with a 2-(trifluoromethyl)phenyl moiety via a thioether bond. The benzamide moiety at the 2-position of the thiadiazole ring is further modified with a 4-(piperidin-1-ylsulfonyl) group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidin-1-ylsulfonyl substituent may influence target binding affinity and solubility . Synthetic routes for analogous thiadiazole derivatives typically involve sequential alkylation, condensation, and sulfonylation steps, as seen in the preparation of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives . Structural confirmation relies on IR (e.g., absence of C=O at ~1660 cm⁻¹ in cyclized products) and NMR (e.g., thioureido proton signals at δ 10–12 ppm) .

Properties

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N5O4S3/c24-23(25,26)17-6-2-3-7-18(17)27-19(32)14-36-22-30-29-21(37-22)28-20(33)15-8-10-16(11-9-15)38(34,35)31-12-4-1-5-13-31/h2-3,6-11H,1,4-5,12-14H2,(H,27,32)(H,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFZSFGWHBGUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features several key structural components:

- Thiadiazole Ring : A five-membered heterocyclic structure contributing to its biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity.

- Piperidine Sulfonamide : Known for its role in various pharmacological activities.

Molecular Formula

The molecular formula of the compound is .

| Property | Value |

|---|---|

| Molecular Weight | 421.47 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets, leading to decreased viability in cancer cell lines. For instance, studies have shown that related thiadiazole compounds can induce apoptosis in human leukemia and melanoma cells .

Case Studies

- Thiadiazole Derivatives : A review highlighted the anticancer effects of various thiadiazole derivatives, which demonstrated efficacy against multiple cancer models, including leukemia and breast cancer .

- Mechanism of Action : The proposed mechanisms include inhibition of cell proliferation and induction of apoptosis through modulation of signaling pathways associated with cell survival .

Antiviral Activity

Thiadiazole compounds have also been recognized for their antiviral properties. They act by inhibiting viral replication mechanisms similar to established antiviral agents .

Research Findings

- A study indicated that certain thiadiazole derivatives exhibit moderate to high antiviral action against DNA viruses by interfering with DNA synthesis .

Other Biological Activities

The compound may also possess anti-inflammatory and antibacterial properties based on the activities observed in related thiadiazole compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or substituents can significantly influence potency and selectivity against various biological targets.

Key Findings

- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances the lipophilicity and cellular uptake of the compound .

- Thiadiazole as a Bioisostere : The thiadiazole ring acts as a bioisostere for other pharmacophores, allowing for diverse interactions with biological targets .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant activity against various bacterial strains. For instance, studies have shown that certain thiadiazole derivatives possess comparable antimicrobial efficacy to standard antibiotics like ciprofloxacin and griseofulvin . This suggests that N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide may also demonstrate similar properties.

Anticancer Applications

Thiadiazole derivatives have garnered attention for their potential as anticancer agents. Various studies have reported that these compounds exhibit in vitro and in vivo efficacy against multiple cancer models . The mechanism of action often involves the inhibition of specific cellular pathways associated with cancer proliferation and survival. The unique structure of this compound may enhance its effectiveness against cancer cells by targeting these pathways more selectively.

Neurological Applications

The 1,3,4-thiadiazole scaffold has been recognized for its anticonvulsant properties. Modifications to this scaffold have led to compounds with reduced toxicity and enhanced efficacy as anticonvulsants . Given the structural characteristics of this compound, it is plausible that this compound could be explored for its potential in treating epilepsy or other neurological disorders.

Synergistic Effects with Other Drugs

Recent studies have explored the synergistic effects of thiadiazole derivatives when combined with existing antibiotics. For example, a study demonstrated that a specific 1,3,4-thiadiazole derivative could enhance the efficacy of Amphotericin B by altering its molecular interactions . This suggests that this compound may also have potential as an adjuvant therapy in combination with other antimicrobial agents.

Plant Growth Regulation

Interestingly, thiadiazole derivatives have also been investigated for their applications as plant growth regulators. Compounds similar to this compound have shown promising results in promoting cell division and differentiation in plants . This aspect opens avenues for agricultural applications where such compounds can be utilized to enhance crop yields and quality.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Thiadiazole Backbone Modifications

- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (): Replaces the 2-oxoethylamino group with a piperidin-1-yl ethyl chain. Lacks the trifluoromethylphenyl moiety, reducing electron-withdrawing effects but improving solubility via the basic piperidine nitrogen. Demonstrated acetylcholinesterase inhibitory activity, suggesting thiadiazole derivatives target enzyme active sites .

B. Trifluoromethylphenyl and Sulfonyl Groups

- N-(5-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide (5b, ): Contains a chlorophenyl-substituted 2-oxoethylamino group and a thioxoimidazolidinone core. Shows antibacterial activity (MIC = 25 mg/mL against S. aureus and P. aeruginosa), highlighting the role of halogenated aryl groups in antimicrobial potency .

Comparative Data Table

Computational and Spectral Comparisons

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves sequential functionalization of the thiadiazole and benzamide cores. Key steps include:

- Thioether linkage formation : Reacting 2-mercapto-1,3,4-thiadiazole derivatives with α-bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioether bond. Yield optimization requires inert atmospheres to prevent oxidation .

- Amide coupling : Piperidine sulfonyl benzamide is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane) at 0–25°C. Monitoring via TLC ensures completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiadiazole C-H at δ 8.2–8.5 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 602.08) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl, piperidinylsulfonyl) influence reactivity and bioactivity?

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~3.5), critical for blood-brain barrier penetration in CNS-targeted studies. Electron-withdrawing effects reduce nucleophilic attack on the thiadiazole ring .

- Piperidinylsulfonyl moiety : Modulates solubility (aqueous solubility <10 µg/mL) and hydrogen-bonding capacity, impacting protein binding (e.g., 85% binding to serum albumin in vitro) .

- Methodology : DFT calculations (B3LYP/6-31G*) quantify substituent effects on frontier molecular orbitals and reactivity indices .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies arise from assay conditions:

- Cell line variability : Test against isogenic pairs (e.g., wild-type vs. P-gp overexpressing cells) to assess efflux pump influence .

- Redox interference : Thiadiazole-thioether motifs may quench fluorescent dyes (e.g., Alamar Blue); validate results via orthogonal assays (MTT, ATP luminescence) .

- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc correction to address outliers .

Q. What in silico strategies predict target engagement and off-target risks?

- Molecular docking : AutoDock Vina screens against kinase domains (e.g., EGFR, PDB ID 1M17). The thiadiazole core shows π-π stacking with Phe723, while sulfonyl groups form salt bridges with Lys721 .

- Pharmacophore modeling : Phase-generated models prioritize analogs with similar H-bond acceptors (amide, sulfonyl) and hydrophobic regions (trifluoromethyl) .

- Off-target profiling : SwissTargetPrediction identifies potential interactions with carbonic anhydrase IX (CA9) due to sulfonamide similarity .

Methodological Guidelines

-

Synthetic Troubleshooting :

Issue Solution Low thioether yield Use fresh DMF, pre-dry intermediates with MgSO₄ Amide coupling failure Replace EDC with DCC; increase HOBt stoichiometry (1.5 eq) -

Biological Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.